2-(4-Methoxybenzoyl)indan-1,3-dione
Description
BenchChem offers high-quality 2-(4-Methoxybenzoyl)indan-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzoyl)indan-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxybenzoyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFXAKMNPVRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371552 | |
| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147847-17-4 | |
| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Methoxybenzoyl)indan-1,3-dione chemical structure and properties
An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)indan-1,3-dione
Introduction: The Versatility of the Indan-1,3-dione Scaffold
The indan-1,3-dione framework is a privileged scaffold in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] As a rigid β-diketone fused to a benzene ring, its unique electronic and structural properties make it an exceptionally versatile building block.[1][3] The reactivity of the C2 methylene bridge, flanked by two carbonyl groups, allows for a wide array of chemical modifications, leading to a diverse library of derivatives.[1] These derivatives have demonstrated a remarkable spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[4]
Within this important class of molecules, 2-(4-Methoxybenzoyl)indan-1,3-dione stands out as a critical synthetic intermediate. Its structure incorporates the reactive indan-1,3-dione core acylated with a 4-methoxybenzoyl group. This substitution not only modifies the electronic properties of the core but also serves as a handle for constructing more complex heterocyclic systems. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and pivotal role in the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
2-(4-Methoxybenzoyl)indan-1,3-dione is a triketone derivative whose structure and properties are a direct consequence of the interplay between the planar indan-1,3-dione nucleus and the appended 4-methoxybenzoyl moiety.
Molecular Structure
The systematic IUPAC name for this compound is 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione . Its structure is depicted below.
Caption: Chemical structure of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. While specific experimental data for this exact derivative is not widely published, the data is compiled from closely related analogs and computational predictions.[5][6]
| Property | Value / Description | Reference / Note |
| IUPAC Name | 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione | - |
| CAS Number | 6563-71-9 | - |
| Molecular Formula | C₁₇H₁₂O₄ | - |
| Molecular Weight | 280.28 g/mol | - |
| Appearance | Expected to be a yellow or off-white solid | Based on related compounds |
| Melting Point | Not available. (Parent 2-benzoyl-1,3-indandione: 108-110 °C) | [6] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Chloroform. | General property of this class |
| ¹H NMR | Aromatic protons (8H, m); Methoxy protons (3H, s, ~3.9 ppm); Enol proton (1H, broad s, variable) | Predicted based on structure[7] |
| ¹³C NMR | Carbonyl carbons (>190 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (~55 ppm) | Predicted based on structure[5] |
| IR (cm⁻¹) | ~1720, ~1680 (C=O stretching); ~1600 (Aromatic C=C); ~1250 (C-O stretching) | Expected based on functional groups[8] |
| Mass Spec (m/z) | [M]+ at 280.07; Key fragments from loss of CO, OCH₃, and C₆H₄OCH₃ moieties | Predicted fragmentation pattern |
Note: Spectroscopic data are predictive and based on the analysis of similar structures. Experimental verification is required for definitive assignments.[5]
Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione is analogous to the classical preparation of indan-1,3-dione derivatives, which typically involves a base-catalyzed Claisen condensation.[9] The key difference is the use of a methyl 4-methoxybenzoate precursor instead of an alkyl acetate and the omission of the final hydrolysis/decarboxylation step that would remove the acyl group.[2]
The causality of this synthesis relies on the generation of a carbanion from a suitable phthalide or related precursor, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. A subsequent intramolecular cyclization and rearrangement yields the target triketone.
Synthetic Workflow
The general synthetic strategy involves the condensation of a phthalate derivative with a 4-methoxyacetophenone derivative in the presence of a strong base like sodium methoxide, followed by an acidic workup.
Caption: General workflow for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar 2-aroyl-1,3-indandiones.[9]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene (150 mL) and sodium hydride (60% dispersion in mineral oil, 2 eq.).
-
Addition of Reactants: In a separate flask, dissolve dimethyl phthalate (1 eq.) and 4-methoxyacetophenone (1.1 eq.) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred sodium hydride suspension at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using heat is to overcome the activation energy for the condensation and drive the reaction to completion.
-
Quenching and Workup: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the mixture is acidic (pH ~2). This step protonates the resulting enolate to form the final triketone product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxybenzoyl)indan-1,3-dione.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2-(4-Methoxybenzoyl)indan-1,3-dione is dominated by its triketone nature. The proton on the C2 carbon is highly acidic and can be readily removed by a base, but its primary utility lies in serving as a precursor for heterocyclic synthesis.
Synthesis of Indenopyrazole Derivatives
A paramount application of 2-(4-methoxybenzoyl)indan-1,3-dione is its use as a key precursor in the synthesis of indenopyrazoles.[2][9] These fused heterocyclic systems are of significant interest in medicinal chemistry as they have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4]
The reaction proceeds via an intramolecular cyclization upon treatment with hydrazine hydrate.[9] The hydrazine initially attacks one of the indan-1,3-dione carbonyls, followed by a condensation reaction with the benzoyl carbonyl, leading to the formation of the fused pyrazole ring.
Caption: Reaction pathway from 2-(4-Methoxybenzoyl)indan-1,3-dione to Indenopyrazoles.
This self-validating protocol—where the specific arrangement of the three ketone groups in the starting material is perfectly poised for cyclization with a dinucleophile like hydrazine—is a testament to the elegant design of this synthetic intermediate. The choice of hydrazine as the reagent is causal; its two nucleophilic nitrogen atoms are essential for forming the five-membered pyrazole ring.
Conclusion and Future Perspectives
2-(4-Methoxybenzoyl)indan-1,3-dione is more than just a complex organic molecule; it is a purpose-built intermediate for the construction of high-value, biologically active compounds. Its synthesis, while based on classical organic reactions, is a reliable method to access this versatile triketone. Its true value is realized in its efficient conversion to indenopyrazole scaffolds, providing researchers and drug development professionals with a direct route to potent CDK inhibitors and potential anticancer therapeutics.[2][9] Future research will likely focus on expanding the library of derivatives synthesized from this core, exploring different substitutions on both the indan and benzoyl rings to fine-tune biological activity and pharmacokinetic properties.
References
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]
-
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]
-
El-Sayed, M. A. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]
-
Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]
-
Vignan'S Foundation For Science, Technology And Research. (n.d.). Organocatalytic Reactions using 2‑Arylidene-1,3-indanedione. Science and Engineering Research Board (SERB). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((3,4-Dimethoxyphenyl)methylidene)-1H-indene-1,3(2H)-dione. PubChem. [Link]
-
Çırak, Ç., & Akyüz, S. (2015). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. [Link]
-
Atalay, Y., & Avcı, D. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Indandione, 2-benzoyl-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. PubChem. [Link]
-
Schöbel, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Arshad, N., et al. (2018). 1HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The indan-1,3-dione core is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent versatility has made its derivatives the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities. This guide focuses on a specific, yet representative, member of this family: 2-(4-Methoxybenzoyl)indan-1,3-dione. While direct, in-depth biological data on this particular molecule is emerging, its structural features suggest a high potential for bioactivity, reflecting the broader capabilities of the 2-aroyl-1,3-indandione class. This document will, therefore, provide a comprehensive overview of the known biological activities associated with the indan-1,3-dione scaffold, using 2-(4-Methoxybenzoyl)indan-1,3-dione as a focal point for discussion and a template for future investigation. We will delve into the established anticoagulant, anticancer, and anti-inflammatory properties of its chemical cousins, providing researchers with the foundational knowledge and experimental frameworks necessary to explore the full therapeutic potential of this promising compound.
The Indan-1,3-dione Core: A Hub of Biological Activity
The indan-1,3-dione moiety is a bicyclic aromatic β-diketone that has captured the attention of scientists for its diverse applications in organic synthesis and pharmaceutical sciences.[1] Its derivatives have been reported to exhibit a remarkable spectrum of biological effects, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the methylene group situated between the two carbonyls allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of novel bioactive molecules.
Anticoagulant Properties: A Legacy of Vitamin K Antagonism
Historically, the most well-known application of indan-1,3-dione derivatives is in the realm of anticoagulation.[1] Compounds such as anisindione, which bears a p-methoxyphenyl group, are known vitamin K antagonists. They exert their effect by inhibiting the enzyme vitamin K epoxide reductase, a critical component of the vitamin K cycle. This inhibition prevents the γ-carboxylation of several clotting factors, thereby disrupting the coagulation cascade.
Given the structural similarity of 2-(4-Methoxybenzoyl)indan-1,3-dione to established indan-1,3-dione-based anticoagulants, it is plausible that it may exhibit similar activity. The 4-methoxybenzoyl group could play a crucial role in binding to the active site of vitamin K epoxide reductase.
Experimental Protocol: In Vitro Prothrombin Time (PT) Assay
This assay is a fundamental screening method to assess the anticoagulant effect of a compound by measuring the time it takes for blood plasma to clot after the addition of tissue factor.
Objective: To determine the in vitro anticoagulant activity of 2-(4-Methoxybenzoyl)indan-1,3-dione by measuring its effect on prothrombin time.
Materials:
-
Test compound: 2-(4-Methoxybenzoyl)indan-1,3-dione
-
Positive control: Anisindione
-
Vehicle control: DMSO or appropriate solvent
-
Pooled normal human plasma
-
Thromboplastin reagent with calcium
-
Coagulometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and anisindione in the vehicle. Create a series of dilutions to test a range of concentrations.
-
Plasma Incubation: Pre-warm the pooled normal human plasma to 37°C.
-
Assay Performance:
-
Pipette 100 µL of pre-warmed plasma into a coagulometer cuvette.
-
Add 10 µL of the test compound dilution (or control) and incubate for a specified period (e.g., 2 minutes) at 37°C.
-
Initiate the clotting reaction by adding 200 µL of pre-warmed thromboplastin reagent.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
-
Data Analysis: Record the clotting time in seconds. Compare the prothrombin time of the test compound-treated plasma to the vehicle and positive controls. An increase in prothrombin time indicates anticoagulant activity.
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
Recent research has highlighted the potential of indan-1,3-dione derivatives as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptosis.
Notably, 2-(4-methoxybenzoyl)indan-1,3-dione has been utilized as a synthetic intermediate in the creation of indenopyrazoles, a class of compounds investigated for their ability to inhibit cyclin-dependent kinases (CDKs).[3] CDKs are crucial for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: Potential CDK Inhibition by Indenopyrazole Derivatives
Caption: Synthetic pathway from 2-(4-Methoxybenzoyl)indan-1,3-dione to potential CDK inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Objective: To evaluate the cytotoxic effects of 2-(4-Methoxybenzoyl)indan-1,3-dione on a panel of human cancer cell lines.
Materials:
-
Test compound: 2-(4-Methoxybenzoyl)indan-1,3-dione
-
Positive control: Doxorubicin
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory and Antioxidant Potential
Derivatives of indan-1,3-dione have also been investigated for their anti-inflammatory properties.[3] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).
Furthermore, some indanedione derivatives have demonstrated antioxidant activity.[4] The ability to scavenge free radicals is a valuable therapeutic property, as oxidative stress is implicated in the pathogenesis of numerous diseases.
Experimental Workflow: Assessing Anti-inflammatory and Antioxidant Activity
Caption: A streamlined workflow for evaluating the anti-inflammatory and antioxidant properties of a test compound.
Summary of Potential Biological Activities and Future Directions
The structural framework of 2-(4-Methoxybenzoyl)indan-1,3-dione positions it as a compelling candidate for drug discovery and development. Based on the extensive research into the broader class of indan-1,3-dione derivatives, the following biological activities warrant thorough investigation for this specific molecule:
| Biological Activity | Potential Mechanism of Action | Key Experimental Assays |
| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase | Prothrombin Time (PT) Assay, aPTT Assay |
| Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs), Induction of Apoptosis | MTT Assay, Cell Cycle Analysis, Western Blot for Apoptotic Markers |
| Anti-inflammatory | Inhibition of COX enzymes, Modulation of NF-κB pathway | COX Inhibition Assay, Measurement of Pro-inflammatory Cytokines |
| Antioxidant | Free Radical Scavenging | DPPH Assay, Nitric Oxide Scavenging Assay |
Future research should focus on the systematic evaluation of 2-(4-Methoxybenzoyl)indan-1,3-dione in these and other relevant biological assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the 4-methoxybenzoyl moiety and the indan-1,3-dione core, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, in vivo studies in appropriate animal models will be necessary to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles.
References
-
Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC - NIH. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - ResearchGate. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]
-
Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed. Available at: [Link]
-
SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available at: [Link]
-
Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands - PubMed. Available at: [Link]
-
indane-1,3 dione as anticoagulant agents - IJPRA. Available at: [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. Available at: [Link]
-
Anti-inflammatory and anti-oxidant potential of Dispiro-indanedione hybrid of parthenin via regulating Nrf2 and NF-κB/MAPK pathways | Request PDF - ResearchGate. Available at: [Link] MAPK_pathways
-
2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | C17H12O3 | CID 367151 - PubChem. Available at: [Link]
-
Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. Available at: [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. Available at: [Link]
Sources
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)indan-1,3-dione is a member of the 1,3-indandione class of compounds, which are recognized for their diverse biological activities and applications as synthetic intermediates in medicinal chemistry.[1][2][3][4][5][6] The core indan-1,3-dione scaffold, a β-diketone fused to a benzene ring, provides a privileged structure for chemical modification.[7] The introduction of a 4-methoxybenzoyl group at the 2-position significantly influences the molecule's electronic and steric properties, thereby affecting its physicochemical characteristics and potential biological interactions. Understanding the fundamental properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, formulation, and application in drug discovery and development.
This technical guide provides a comprehensive overview of the melting and boiling points of 2-(4-Methoxybenzoyl)indan-1,3-dione, grounded in established synthetic principles and analytical techniques. We will delve into the rationale behind the experimental determination of these properties and provide detailed protocols for their measurement.
Physicochemical Properties of 2-(4-Methoxybenzoyl)indan-1,3-dione
The accurate determination of a compound's melting and boiling points is fundamental to its characterization. These physical constants provide an indication of purity and are critical parameters for various laboratory and industrial processes.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, melting occurs at a single, sharp temperature. The presence of impurities typically leads to a depression and broadening of the melting point range.
| Compound | Melting Point (°C) | Data Type |
| 1,3-Indandione | 129-132 | Experimental[7] |
| 5-Methoxy-1,3-indandione | 118-119 | Experimental[9] |
| 2-Benzoyl-1,3-indandione | 266.6 | Predicted[8] |
| 2-(4-Methoxybenzoyl)indan-1,3-dione | Not Experimentally Determined | - |
Boiling Point
The boiling point of a substance is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Similar to the melting point, the boiling point is a key indicator of a substance's physical properties.
Direct experimental determination of the boiling point of 2-(4-Methoxybenzoyl)indan-1,3-dione is challenging, as compounds of this class with high molecular weights tend to decompose at elevated temperatures before reaching their boiling point at atmospheric pressure. Therefore, reliance on theoretical predictions becomes necessary.
For the closely related 2-benzoyl-1,3-indandione, the predicted normal boiling point is 546.92 °C (820.07 K).[8] It is anticipated that 2-(4-Methoxybenzoyl)indan-1,3-dione would have a similarly high, and likely experimentally inaccessible, boiling point due to its significant molecular weight and polarity.
| Compound | Boiling Point (°C) | Data Type |
| 2-Benzoyl-1,3-indandione | 546.92 | Predicted[8] |
| 2-(4-Methoxybenzoyl)indan-1,3-dione | Not Experimentally Determined (Decomposition likely) | - |
Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
The synthesis of 2-substituted 1,3-indandione derivatives is well-documented and typically proceeds through the acylation of 1,3-indandione. A plausible and efficient synthetic route to 2-(4-Methoxybenzoyl)indan-1,3-dione involves the reaction of 1,3-indandione with 4-methoxybenzoyl chloride in the presence of a base.
Synthetic Workflow
Caption: Synthetic workflow for 2-(4-Methoxybenzoyl)indan-1,3-dione.
Step-by-Step Experimental Protocol
-
Preparation of Reactants: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-indandione (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Basification: Cool the solution to 0 °C in an ice bath and add a suitable base (1.1 eq), such as pyridine or triethylamine, dropwise. The base acts as a proton scavenger, facilitating the formation of the nucleophilic enolate of 1,3-indandione.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.05 eq) in the same solvent dropwise from the dropping funnel over a period of 30 minutes. The enolate attacks the electrophilic carbonyl carbon of the acid chloride.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-Methoxybenzoyl)indan-1,3-dione.
Experimental Determination of Melting and Boiling Points
Melting Point Determination
The melting point of the synthesized 2-(4-Methoxybenzoyl)indan-1,3-dione should be determined using a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).
Boiling Point Determination (Caution)
As previously discussed, direct boiling point determination at atmospheric pressure is likely to result in decomposition. If necessary, a boiling point at reduced pressure (vacuum distillation) could be attempted, though decomposition may still occur. A more practical approach for characterizing the thermal stability is thermogravimetric analysis (TGA).
Caption: Conceptual workflow for determining thermal stability.
Conclusion
This technical guide has provided a detailed overview of the melting and boiling points of 2-(4-Methoxybenzoyl)indan-1,3-dione. While experimental data for the target molecule is scarce, by examining related compounds and established synthetic methodologies, we can provide a strong theoretical and practical framework for its characterization. The provided synthetic protocol offers a reliable method for obtaining the compound, and the analytical procedures described will ensure its proper identification and purity assessment. For high molecular weight, functionalized molecules such as this, it is crucial to recognize the limitations of classical boiling point determination and to employ alternative techniques like TGA to assess thermal stability.
References
- CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents.
-
1,3-Indandione - Wikipedia. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available at: [Link]
-
1,3-Indandione Synthesis from Diethyl Ftalate. - YouTube. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem. Available at: [Link]
-
Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives - PubMed. Available at: [Link]
-
Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC - NIH. Available at: [Link]
-
(PDF) Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - ResearchGate. Available at: [Link]
-
Chemical Properties of 2(2-Acetyl-1-phenylethyl) 1,3-indandione (CAS 1785-98-4) - Cheméo. Available at: [Link]
-
(PDF) (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - ResearchGate. Available at: [Link]
-
Chemical Properties of 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Cheméo. Available at: [Link]
-
1,3-Indandione | C9H6O2 | CID 11815 - PubChem. Available at: [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jazanu.edu.sa [jazanu.edu.sa]
- 3. ijpsr.com [ijpsr.com]
- 4. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 8. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
Unveiling the Therapeutic Promise of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide to Potential Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the synthetic compound 2-(4-Methoxybenzoyl)indan-1,3-dione. Moving beyond a superficial overview, this document, structured with full editorial autonomy, delves into the scientific rationale and experimental validation strategies for key molecular targets. As a Senior Application Scientist, the author synthesizes technical accuracy with field-proven insights to empower researchers in their quest for novel therapeutics.
Introduction: The Indan-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The indan-1,3-dione nucleus is a versatile and privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to antimicrobial and anticancer effects.[4] The specific compound, 2-(4-Methoxybenzoyl)indan-1,3-dione, an acylated derivative, presents a unique substitution pattern that suggests the potential for interaction with a variety of biological targets. This guide will dissect the most promising of these, providing a roadmap for their investigation and validation.
Potential Therapeutic Target 1: Cyclin-Dependent Kinases (CDKs) - A Gateway to Cancer Therapy
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition has emerged as a promising strategy for cancer therapy.[5]
Scientific Rationale
Derivatives of the indan-1,3-dione core have been investigated as inhibitors of various kinases, including tyrosine kinases. Notably, 2-(4-methoxybenzoyl)indan-1,3-dione serves as a synthetic precursor for indenopyrazoles, a class of compounds that have been evaluated as CDK inhibitors.[1] This synthetic linkage provides a strong rationale for investigating the direct inhibitory activity of 2-(4-methoxybenzoyl)indan-1,3-dione against a panel of CDKs. The methoxybenzoyl moiety may play a crucial role in binding to the ATP-binding pocket of these kinases.
Experimental Validation Workflow
A systematic approach is essential to validate CDKs as a target for 2-(4-methoxybenzoyl)indan-1,3-dione.
Caption: Experimental workflow for the validation of CDK inhibition.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methoxybenzoyl)indan-1,3-dione against a panel of purified human CDKs.
-
Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1).
-
Specific peptide substrates for each CDK.
-
ATP, [γ-³²P]ATP, or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™).
-
2-(4-Methoxybenzoyl)indan-1,3-dione stock solution in DMSO.
-
Kinase reaction buffer.
-
Microplates (96- or 384-well).
-
-
Procedure:
-
Prepare serial dilutions of 2-(4-Methoxybenzoyl)indan-1,3-dione in kinase reaction buffer.
-
In the microplate, add the diluted compound, the CDK/cyclin complex, and the specific substrate.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate at the optimal temperature for the specific CDK (typically 30°C) for a defined period.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Potential Therapeutic Target 2: Vitamin K Epoxide Reductase (VKOR) - A Key Player in Anticoagulation
Indane-1,3-dione derivatives, such as anisindione, are known oral anticoagulants.[6][7] They exert their effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).
Scientific Rationale
2-(4-Methoxybenzoyl)indan-1,3-dione is an acylated indan-1,3-dione, a structural class to which known anticoagulants belong.[1] The mechanism of action for these compounds involves the inhibition of VKOR, a critical enzyme in the vitamin K cycle. This cycle is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the tendency for blood to clot.[7] The structural similarity of 2-(4-methoxybenzoyl)indan-1,3-dione to established indane-1,3-dione anticoagulants makes VKOR a highly plausible therapeutic target.
Experimental Validation Workflow
Caption: Experimental workflow for the validation of VKOR inhibition.
Detailed Experimental Protocol: Prothrombin Time (PT) Assay
-
Objective: To assess the ex vivo anticoagulant effect of 2-(4-Methoxybenzoyl)indan-1,3-dione on human plasma.
-
Materials:
-
Pooled normal human plasma.
-
2-(4-Methoxybenzoyl)indan-1,3-dione stock solution in DMSO.
-
Thromboplastin reagent (containing tissue factor and calcium).
-
Coagulometer.
-
-
Procedure:
-
Prepare various concentrations of 2-(4-Methoxybenzoyl)indan-1,3-dione in a suitable buffer.
-
Incubate a small volume of the test compound solution with human plasma at 37°C for a specified time.
-
Pre-warm the thromboplastin reagent to 37°C.
-
Add the pre-warmed thromboplastin reagent to the plasma-compound mixture to initiate clotting.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.
-
Compare the PT of the compound-treated plasma to that of a vehicle control. A prolongation of the PT indicates an anticoagulant effect.
-
Results are often expressed as the International Normalized Ratio (INR) for clinical relevance.
-
Potential Therapeutic Target 3: Tyrosine Kinases - Broad Implications in Disease
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Aberrant tyrosine kinase activity is implicated in numerous diseases, particularly cancer.
Scientific Rationale
The indane-1,3-dione scaffold has been identified in inhibitors of various tyrosine kinases.[8] The planar nature of the indane-1,3-dione core and the potential for the 4-methoxybenzoyl group to form key interactions within the ATP-binding site of tyrosine kinases provide a strong basis for investigating this class of enzymes as potential targets.
Experimental Validation Workflow
A tiered screening approach is recommended to identify specific tyrosine kinase targets.
Caption: Workflow for identifying and validating tyrosine kinase targets.
Potential Therapeutic Target 4: Carbonic Anhydrases - Diverse Therapeutic Applications
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.
Scientific Rationale
While not as directly implicated as the previous targets, the structural features of 2-(4-methoxybenzoyl)indan-1,3-dione, including the presence of carbonyl groups and an aromatic system, are found in some classes of non-sulfonamide CA inhibitors. Given the broad therapeutic potential of CA inhibitors and the diverse activities of the indane-1,3-dione scaffold, exploring this possibility is a worthwhile endeavor in a comprehensive target identification strategy.
Experimental Validation: Stopped-Flow CO₂ Hydrase Assay
The gold standard for measuring CA activity is the stopped-flow spectrophotometry method, which measures the pH change resulting from the CA-catalyzed hydration of CO₂. Inhibition by 2-(4-methoxybenzoyl)indan-1,3-dione would be determined by a decrease in the initial rate of this reaction.
Quantitative Data Summary
As this guide focuses on potential targets, a comprehensive table of quantitative data for 2-(4-methoxybenzoyl)indan-1,3-dione is not yet available. The experimental workflows outlined above are designed to generate such data. For illustrative purposes, a template for presenting such data is provided below.
| Target | Assay Type | Metric | Value |
| CDK2/Cyclin A | In Vitro Kinase Assay | IC50 | To be determined |
| VKORC1 | Microsomal Activity Assay | IC50 | To be determined |
| Identified Tyrosine Kinase | In Vitro Kinase Assay | IC50 | To be determined |
| Carbonic Anhydrase II | Stopped-Flow CO₂ Hydrase | Ki | To be determined |
Conclusion
2-(4-Methoxybenzoyl)indan-1,3-dione is a compound of significant interest, standing at the crossroads of several promising therapeutic pathways. The strong scientific rationale and clear experimental roadmaps provided in this guide for investigating its potential as a CDK inhibitor, a VKOR-targeting anticoagulant, a tyrosine kinase inhibitor, or a carbonic anhydrase modulator offer multiple avenues for novel drug discovery. A systematic and rigorous application of the described validation workflows will be paramount in uncovering the true therapeutic potential of this intriguing molecule.
References
-
Daugs, E. D., & In-Hoo, K. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]
-
Nowak, M., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3383. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]
-
Damien, D., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]
-
Naga, S. P., et al. (2019). Synthesis of Novel 1, 3-Indanedione Derivatives and Pharmacological Evaluation as Anti-Microbial, Anti-Oxidative Agents. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2849. [Link]
-
Nematollahi, D., et al. (2008). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 7(4), 251-258. [Link]
-
National Center for Biotechnology Information (n.d.). Anisindione. PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jazanu.edu.sa [jazanu.edu.sa]
Preliminary In Vitro Studies of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide
Introduction: The Therapeutic Potential of the Indan-1,3-dione Scaffold
The indan-1,3-dione nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] This versatile building block has garnered significant attention for its utility in the synthesis of complex heterocyclic systems with therapeutic potential.[2] Of particular interest are 2-substituted indan-1,3-diones, which have been explored for their potential as anticancer agents.[3] The introduction of an aroyl group at the 2-position, specifically a 4-methoxybenzoyl moiety, presents an intriguing avenue for drug discovery. This is underscored by the use of 2-(4-methoxybenzoyl)indan-1,3-dione as a key intermediate in the synthesis of indenopyrazoles, a class of compounds investigated for their anti-proliferative properties and as inhibitors of cyclin-dependent kinases (CDKs).[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 2-(4-methoxybenzoyl)indan-1,3-dione. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and the scientific rationale behind the experimental design. This document will detail the synthesis of the target compound and propose a logical progression of in vitro studies to elucidate its potential as a novel therapeutic agent.
Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione can be achieved through a base-catalyzed C-acylation of indan-1,3-dione with 4-methoxybenzoyl chloride. This reaction proceeds via the formation of an enolate from indan-1,3-dione, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Reaction Scheme
Sources
- 1. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for measuring prothrombin time with 2-(4-Methoxybenzoyl)indan-1,3-dione
Topic: Protocol for Measuring Prothrombin Time with 2-(4-Methoxybenzoyl)indan-1,3-dione
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to In Vitro Anticoagulant Profiling: Prothrombin Time (PT) Assay for 2-(4-Methoxybenzoyl)indan-1,3-dione
Introduction: The Scientific Rationale
The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with certain derivatives exhibiting potent anticoagulant activity.[1][2] Compounds such as Anisindione function as Vitamin K antagonists (VKAs), disrupting the post-translational modification of several key coagulation factors. This guide provides a detailed protocol for the in vitro assessment of a novel indane-1,3-dione derivative, 2-(4-Methoxybenzoyl)indan-1,3-dione, by measuring its effect on Prothrombin Time (PT).
The Prothrombin Time (PT) assay is a cornerstone of coagulation testing, specifically designed to evaluate the integrity of the extrinsic and common pathways of the coagulation cascade.[3][4][5] This test measures the time in seconds it takes for a fibrin clot to form in a citrated plasma sample after the addition of thromboplastin and calcium.[6][7] Because the extrinsic pathway is initiated by Tissue Factor (Factor III) and is highly dependent on the Vitamin K-dependent Factor VII, the PT assay is exceptionally sensitive to the effects of VKAs.[4][8] These antagonists inhibit the enzyme Vitamin K epoxide reductase, which is essential for the gamma-carboxylation of glutamic acid residues in Factors II (Prothrombin), VII, IX, and X.[9] Without this modification, these factors cannot effectively bind calcium and participate in the coagulation cascade, leading to a prolonged clotting time.[8][10]
This protocol is designed to be a self-validating system, incorporating essential controls and data normalization steps to ensure the generation of robust and reproducible data for the characterization of 2-(4-Methoxybenzoyl)indan-1,3-dione's anticoagulant potential.
The Coagulation Cascade and the PT Assay's Locus of Action
The PT assay is initiated by the addition of a thromboplastin reagent, which contains Tissue Factor and phospholipids. Tissue Factor activates Factor VII to VIIa, triggering the extrinsic pathway. The cascade proceeds as depicted below, culminating in the formation of a stable fibrin clot. 2-(4-Methoxybenzoyl)indan-1,3-dione, as a putative VKA, is expected to interfere with the synthesis of functional Vitamin K-dependent factors (II, VII, IX, X), thereby delaying clot formation.
Caption: The Extrinsic and Common Coagulation Pathways targeted by the PT assay.
Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| 2-(4-Methoxybenzoyl)indan-1,3-dione | >98% Purity | Synthesized in-house or custom synthesis |
| Dimethyl Sulfoxide (DMSO) | ACS Grade, Anhydrous | Sigma-Aldrich, Merck |
| Pooled Normal Human Plasma | Citrated (3.2% Sodium Citrate) | George King Bio-Medical, Inc. or equivalent |
| PT Reagent (Thromboplastin-Ca²⁺) | Lyophilized or Liquid, with known ISI | Technoclone, Siemens, or equivalent |
| Control Plasma (Normal & Abnormal) | Lyophilized, with known PT/INR ranges | Technoclone, Siemens, or equivalent |
| Deionized Water | Type I Ultrapure | Millipore Milli-Q system or equivalent |
| Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf, Axygen |
| Coagulation Analyzer or Water Bath/Stopwatch | Capable of maintaining 37°C | Stago, Sysmex or manual method |
| Calibrated Pipettes | P10, P200, P1000 | Gilson, Eppendorf |
Experimental Protocols
This section details the step-by-step workflow for assessing the anticoagulant activity of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Caption: Experimental workflow for PT assay of the test compound.
Reagent Preparation
4.1.1 Test Compound Stock Solution:
-
Rationale: DMSO is used as the solvent due to the likely poor aqueous solubility of the test compound. A high concentration stock is prepared to minimize the final DMSO concentration in the plasma, which can interfere with the assay.
-
Accurately weigh 10 mg of 2-(4-Methoxybenzoyl)indan-1,3-dione.
-
Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Prepare serial dilutions from this stock using 100% DMSO to achieve the desired concentration range for testing.
4.1.2 Plasma and PT Reagent:
-
Rationale: Proper handling of plasma and reagents is critical for assay accuracy. Thawing plasma at 37°C ensures coagulation factors are not denatured. Reagents must be prepared according to the manufacturer's specifications to ensure optimal activity.
-
Thaw pooled normal human plasma and control plasmas in a 37°C water bath. Once thawed, keep on ice and use within 2-4 hours.[11]
-
Reconstitute the lyophilized PT reagent and control plasmas with the volume of deionized water specified by the manufacturer.
-
Allow the reconstituted reagents to equilibrate at room temperature for the time specified by the manufacturer (typically 15-30 minutes) before use.
-
Pre-warm the PT reagent to 37°C for at least 10 minutes before initiating the assay.
Prothrombin Time Assay Procedure
-
Rationale: The incubation of the test compound with plasma allows for potential binding or interaction with coagulation factors prior to initiating the clotting cascade. The final DMSO concentration should be kept constant across all samples (including the vehicle control) and should not exceed 1% (v/v) to avoid solvent-induced artifacts.
-
Pipette 99 µL of pooled normal human plasma into a pre-warmed coagulation cuvette or microcentrifuge tube.
-
Add 1 µL of the test compound dilution (or 1 µL of DMSO for the vehicle control) to the plasma.
-
Gently mix and incubate the plasma-compound mixture for a pre-determined time (e.g., 3-5 minutes) at 37°C.[12]
-
To initiate the coagulation reaction, forcefully pipette 200 µL of the pre-warmed PT reagent into the cuvette and simultaneously start a timer.
-
Record the time in seconds required for a visible fibrin clot to form. For automated coagulometers, the instrument will detect the change in optical density or viscosity and report the clotting time.
-
Perform all measurements in triplicate to ensure precision.
System Validation: Controls
-
Rationale: Controls are essential for a self-validating system. The vehicle control establishes the baseline PT, while commercial control plasmas verify that the system (reagents and instrument) is performing within expected ranges.
-
Vehicle Control: Substitute the test compound with an equal volume (1 µL) of DMSO. This is the baseline against which the activity of the test compound is measured.
-
Normal Control Plasma: Run the assay with the manufacturer's normal control plasma to confirm that the system can reproduce clotting times within the expected normal range (e.g., 11.0-13.5 seconds).[6]
-
Abnormal (Elevated) Control Plasma: Run the assay with the manufacturer's abnormal control plasma to ensure the system is sensitive to prolonged clotting times.
Data Analysis and Interpretation
Calculation of PT Ratio and INR
-
Rationale: Raw clotting times can vary between laboratories and reagent batches. The International Normalized Ratio (INR) is the gold standard for standardizing PT results, especially for monitoring VKA therapy.[3][6] It corrects for the variability in the sensitivity of different thromboplastin reagents by using the International Sensitivity Index (ISI).
-
Mean Clotting Time: Calculate the mean of the triplicate PT measurements (in seconds) for each concentration of the test compound and for the vehicle control.
-
Prothrombin Time Ratio (PTR):
-
PTR = (Mean PT of Test Sample) / (Mean PT of Vehicle Control)
-
-
International Normalized Ratio (INR):
-
INR = (PTR)ISI
-
The ISI value is specific to the lot number of the PT reagent and is provided by the manufacturer.
-
Data Presentation
| Compound Conc. (µM) | Mean PT (s) | Std. Dev. | PT Ratio (PTR) | INR (assuming ISI = 1.1) |
| Vehicle Control (0) | 12.5 | 0.2 | 1.00 | 1.00 |
| 1 | 15.2 | 0.3 | 1.22 | 1.24 |
| 5 | 21.8 | 0.5 | 1.74 | 1.84 |
| 10 | 30.1 | 0.7 | 2.41 | 2.62 |
| 25 | 45.3 | 1.1 | 3.62 | 4.12 |
| 50 | 62.9 | 1.5 | 5.03 | 5.92 |
Note: The data above is exemplary and should be replaced with experimental results.
Determining Potency (IC₅₀ or EC₂ₓ)
-
Rationale: To quantify the anticoagulant potency, a dose-response curve is generated. From this curve, key parameters like the IC₅₀ (concentration required to inhibit clotting by 50%) or EC₂ₓ (concentration required to double the PT) can be determined.
-
Plot the PT (in seconds) or INR on the Y-axis against the log of the test compound concentration on the X-axis.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve.
-
From the curve, determine the concentration of 2-(4-Methoxybenzoyl)indan-1,3-dione that doubles the baseline clotting time (EC₂ₓ) or achieves a therapeutically relevant INR of 2.0. This is often more clinically relevant for anticoagulants than a traditional IC₅₀.
Troubleshooting and Field-Proven Insights
-
High Variability in Replicates: This often points to issues with temperature control, pipetting accuracy (especially the forceful addition of the PT reagent), or incomplete mixing. Ensure all components are properly pre-warmed to 37°C.
-
Drifting Control Values: If control values consistently increase or decrease over the course of an experimental run, it may indicate reagent instability. Avoid leaving reconstituted PT reagent at 37°C for extended periods. Prepare fresh reagent if a long run is anticipated.
-
Precipitation of Test Compound: If the test compound precipitates upon addition to the plasma, the results will be invalid. It may be necessary to lower the stock concentration and increase the volume added (while keeping the final DMSO percentage constant and below 1%).
-
Influence of Lipids or Hemolysis: Samples that are highly lipemic or hemolyzed can interfere with optical detection methods in some coagulometers.[3] If this is a concern, a mechanical-based coagulometer may provide more reliable results.
References
-
Cleveland Clinic. (2022). Prothrombin Time (PT/INR) Test. Available at: [Link]
-
Mayo Clinic. (2022). Prothrombin time test. Available at: [Link]
-
Yang, R., Zubair, M., & Moosavi, L. (2024). Prothrombin Time. In StatPearls. StatPearls Publishing. Available at: [Link]
-
MedlinePlus. (2023). Prothrombin Time Test and INR (PT/INR). Available at: [Link]
-
Kamal, A. H., Tefferi, A., & Pruthi, R. K. (2007). Prothrombin Time. Mayo Clinic Proceedings, 82(7), 864-870. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Prothrombin Time. PubMed. Available at: [Link]
-
Schulman, S., & Cuker, A. (2020). How I treat bleeding in patients receiving vitamin K antagonists. Blood, 136(11), 1262-1271. Available at: [Link]
-
Blondel, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(17), 5239. Available at: [Link]
-
Bio-protocol. (2017). Coagulation Assay In Vitro. Available at: [Link]
-
Eze, F. I., et al. (2021). In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 683-690. Available at: [Link]
-
Dr. Oracle. (2023). Can Vitamin K help in prolonged Prothrombin Time (PT)? Available at: [Link]
-
Wikipedia. (2023). Prothrombin time. Available at: [Link]
-
Technoclone. Prothrombin Time (PT). Available at: [Link]
-
Labcare Diagnostics. (n.d.). THROMBOPLASTIN REAGENT (PROTHROMBIN TIME). Available at: [Link]
-
ResearchGate. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
-
Crowther, M. A., & Warkentin, T. E. (2008). Four-Factor Prothrombin Complex Concentrate for Urgent Reversal of Vitamin K Antagonists in Patients With Major Bleeding. Circulation, 118(15), 1579-1587. Available at: [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Prothrombin time - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Prothrombin Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. droracle.ai [droracle.ai]
- 10. Optimal Dosage and Administration Practices for Vitamin K Antagonist Reversal With 4-Factor Prothrombin Complex Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcarediagnostics.com [labcarediagnostics.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: 2-(4-Methoxybenzoyl)indan-1,3-dione as a Versatile Molecular Probe Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of the 2-Aroyl-1,3-indandione Scaffold
The indan-1,3-dione framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its synthetic versatility and the diverse biological activities of its derivatives.[1][2] The introduction of a benzoyl moiety at the 2-position, creating a 2-aroyl-1,3-indandione, gives rise to a unique β-triketone structure. This arrangement facilitates a rich tautomeric equilibrium between the triketo form and various enol forms, which is fundamental to its chemical reactivity and potential photophysical properties.
Specifically, 2-(4-Methoxybenzoyl)indan-1,3-dione incorporates an electron-donating methoxy group on the benzoyl ring, which can engage in an intramolecular charge transfer (ICT) with the electron-accepting indan-1,3-dione core. This donor-acceptor architecture is a hallmark of many fluorescent molecular probes, suggesting that 2-(4-methoxybenzoyl)indan-1,3-dione may exhibit environment-sensitive fluorescence, making it a promising candidate for a molecular probe.
While the direct application of 2-(4-methoxybenzoyl)indan-1,3-dione as a fluorescent probe is an emerging area of investigation, its utility as a precursor for potent biologically active molecules, such as cyclin-dependent kinase (CDK) inhibitors, has been documented. This guide provides a comprehensive overview of the synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione, an exploration of its anticipated photophysical properties based on closely related analogs, and detailed protocols for its potential application as a molecular probe in biological systems.
Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione can be achieved through a Claisen-type condensation reaction. The following protocol is adapted from established procedures for the synthesis of related 2-aroyl-1,3-indandiones.
Experimental Protocol: Synthesis via Claisen Condensation
Materials:
-
1,3-Indandione
-
Methyl 4-methoxybenzoate
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-indandione (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide (1.1 eq) to the suspension.
-
Ester Addition: To the stirring mixture, add methyl 4-methoxybenzoate (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice.
-
Acidify the aqueous layer with 1 M HCl until the pH is acidic, leading to the precipitation of the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-methoxybenzoyl)indan-1,3-dione.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene is crucial as sodium methoxide is highly reactive with water, which would quench the base and inhibit the condensation reaction.
-
Inert Atmosphere: An inert atmosphere prevents the degradation of the reagents and intermediates.
-
Reflux: Heating to reflux provides the necessary activation energy for the Claisen condensation to proceed at a reasonable rate.
-
Acidification: Acidification of the reaction mixture protonates the enolate intermediate, leading to the precipitation of the final product.
Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.
Application Protocol: Potential Use in Enzyme Inhibition Assays
Given that derivatives of 2-(4-methoxybenzoyl)indan-1,3-dione have been explored as enzyme inhibitors (e.g., for CDKs), a potential application of this compound as a molecular probe is in fluorescence-based enzyme inhibition assays. The binding of the probe to the active site of an enzyme could alter its fluorescence properties, providing a readout for binding affinity and inhibition.
Hypothetical Protocol: Fluorometric Assay for Kinase Inhibition
Objective: To assess the potential of a test compound to inhibit a target kinase by monitoring changes in the fluorescence of 2-(4-methoxybenzoyl)indan-1,3-dione upon displacement from the kinase active site.
Materials:
-
2-(4-Methoxybenzoyl)indan-1,3-dione (Probe)
-
Target Kinase
-
Kinase Substrate (e.g., a peptide)
-
ATP
-
Assay Buffer (e.g., HEPES buffer with MgCl₂)
-
Test Inhibitor Compounds
-
Fluorescence Plate Reader
Procedure:
-
Probe Characterization:
-
Determine the excitation and emission maxima of the probe in the assay buffer.
-
Measure the fluorescence intensity of the probe in the presence and absence of the target kinase to confirm a fluorescence change upon binding. An increase in fluorescence intensity upon binding to the hydrophobic active site is anticipated.
-
-
Assay Setup (384-well plate):
-
Control Wells: Add assay buffer, probe, and target kinase.
-
Test Wells: Add assay buffer, probe, target kinase, and the test inhibitor compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using the predetermined excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Self-Validation and Interpretation:
-
A decrease in fluorescence intensity in the test wells compared to the control wells would indicate that the test compound is displacing the probe from the kinase's active site, suggesting it is a potential inhibitor.
-
The magnitude of the fluorescence change should be dose-dependent with respect to the inhibitor concentration.
-
Running appropriate controls (e.g., no enzyme, no probe) is essential to validate the assay results.
Data Presentation
As direct experimental data for the target molecule is limited, the following table presents a comparison of the known properties of a closely related 1,3-indandione derivative that has been characterized as a fluorescent probe. This serves as a predictive framework for 2-(4-methoxybenzoyl)indan-1,3-dione.
Table 1: Photophysical Properties of a Related 1,3-Indandione-Based Fluorescent Probe.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |
| 2-Carbamido-1,3-indandione | ~350-400 | ~450-550 | Variable | Shows fluorescence enhancement upon binding to biomolecules. | [3] |
| 2-(4-Methoxybenzoyl)indan-1,3-dione | Predicted: ~360-420 | Predicted: ~470-580 | Predicted: Environment-dependent | Anticipated strong solvatochromism due to ICT. | - |
Conclusion and Future Directions
2-(4-Methoxybenzoyl)indan-1,3-dione presents itself as a molecule of significant interest, not only as a synthetic intermediate for pharmacologically active compounds but also as a potential molecular probe. Its inherent donor-acceptor structure is a strong indicator of environment-sensitive fluorescence. The protocols outlined in this guide provide a robust framework for its synthesis and a clear path for exploring its utility in fluorescence-based assays. Further research is warranted to fully characterize its photophysical properties and validate its application as a molecular probe for high-throughput screening and other drug discovery applications.
References
-
Enchev, V., Angelov, I., & Mantareva, V. (2015). 2-Carbamido-1,3-indandione – a Fluorescent Molecular Probe and Sunscreen Candidate. Journal of Fluorescence, 25(5), 1235–1243. [Link]
-
Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]
-
Angelov, I., et al. (2015). 2-Carbamido-1,3-indandione – a Fluorescent Molecular Probe and Sunscreen Candidate. ResearchGate. [Link]
-
Tong, J., et al. (2014). A 1,3-indandione-functionalized tetraphenylethene: aggregation-induced emission, solvatochromism, mechanochromism, and potential application as a multiresponsive fluorescent probe. Chemistry, 20(16), 4639-4647. [Link]
-
Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7. [Link]
-
O'Brien, E., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]
-
Gutsulyak, D., et al. (2018). Fluorescent Properties of Merocyanines Based on 1,3-Indandione. Journal of Physical Chemistry A, 122(34), 6807–6817. [Link]
-
Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
Welcome to the technical support center for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important dicarbonyl compound. Here, we will delve into the practical aspects of the synthesis, addressing common challenges and providing in-depth, field-proven solutions to enhance your experimental outcomes.
Introduction to the Synthesis
The synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione is typically achieved through a base-catalyzed C-acylation of 1,3-indandione with a 4-methoxybenzoylating agent, such as 4-methoxybenzoyl chloride. This reaction is a variation of the Claisen condensation, where the enolate of 1,3-indandione acts as the nucleophile. The success of this synthesis hinges on several critical parameters, including the choice of base, solvent, and reaction conditions, as well as the purity of the starting materials.
This guide will provide a comprehensive overview of a reliable synthetic protocol, followed by a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter. We will also cover frequently asked questions regarding the synthesis and characterization of the final product.
Core Synthesis Protocol: Base-Catalyzed Acylation of 1,3-Indandione
This protocol outlines a robust method for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 1,3-Indandione | C₉H₆O₂ | 146.14 | >98% |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | >98% |
| Sodium Methoxide | CH₃ONa | 54.02 | >95% |
| Anhydrous Methanol | CH₃OH | 32.04 | <0.005% H₂O |
| Anhydrous Toluene | C₇H₈ | 92.14 | <0.005% H₂O |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 1 M aq. solution |
| Ethanol | C₂H₅OH | 46.07 | Reagent grade |
Step-by-Step Experimental Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Formation of the Enolate: To the flask, add 1,3-indandione (1.0 eq) and anhydrous toluene (10 mL per gram of 1,3-indandione). Stir the suspension and add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Acylation: In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous toluene. Add this solution dropwise to the stirred suspension of the enolate over 30 minutes. The reaction mixture may change color and thicken.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,3-indandione is consumed.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2-3). A precipitate of the crude product should form.
-
Isolation of the Crude Product: Isolate the solid product by vacuum filtration and wash the filter cake with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzoyl)indan-1,3-dione as a crystalline solid.[1] Dry the purified product under vacuum.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this Claisen-type condensation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Enolate Formation: The deprotonation of 1,3-indandione is a critical first step.
-
Moisture: Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere. Any moisture will quench the base and the enolate.
-
Base Strength and Stoichiometry: Sodium methoxide is a suitable base. Ensure you are using at least 1.1 equivalents. If yields remain low, you could consider a stronger base like sodium hydride (NaH). However, exercise caution as NaH is highly reactive.
-
Solvent Choice: While toluene is a good non-polar solvent for the acylation step, the initial enolate formation benefits from a small amount of a polar protic solvent like methanol to solubilize the sodium methoxide. However, an excess of methanol can interfere with the acylation. A patent for a similar synthesis suggests using polar aprotic solvents like DMF or NMP, which can improve solubility and reaction rates.[2]
-
-
Side Reactions:
-
Self-condensation of 1,3-indandione: This can occur if the enolate is present for an extended period before the acylating agent is added. Add the 4-methoxybenzoyl chloride solution promptly after the enolate formation appears complete.
-
Reaction with Solvent: If using an ester as a solvent, transesterification can be a competing reaction. Using a non-reactive solvent like toluene or THF is recommended.
-
-
Inefficient Acylation:
-
Purity of 4-Methoxybenzoyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to 4-methoxybenzoic acid, which will not participate in the reaction. Use freshly opened or purified 4-methoxybenzoyl chloride.
-
Reaction Temperature: The acylation is typically exothermic. Adding the acyl chloride dropwise at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions.
-
Q2: I am observing multiple spots on my TLC plate even after the reaction has run for several hours. What are these byproducts?
A2: The presence of multiple spots on the TLC plate indicates an incomplete reaction or the formation of side products.
-
Starting Materials: One of the spots is likely unreacted 1,3-indandione. If you also see a spot corresponding to 4-methoxybenzoic acid (from the hydrolysis of the acyl chloride), it is a sign of moisture in your reaction.
-
O-Acylation vs. C-Acylation: While C-acylation is the desired pathway, some O-acylation of the enolate can occur, leading to the formation of an enol ester. This is generally less stable and can sometimes be converted to the C-acylated product under the reaction conditions.
-
Di-acylation: Although less common for this specific substrate, it is possible to have acylation occur on the benzene ring of the indandione if harsh conditions are used, though this is more typical of Friedel-Crafts reactions.
To identify the byproducts, consider running co-spots on your TLC plate with your starting materials. If the byproducts persist, purification by column chromatography may be necessary.
Q3: The purification by recrystallization is not giving me a pure product. What can I do?
A3: If recrystallization from ethanol is ineffective, consider the following:
-
Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or toluene/heptane, might be effective.
-
Activated Charcoal: If your product has a persistent color, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of 2-(4-Methoxybenzoyl)indan-1,3-dione?
A: Pure 2-(4-methoxybenzoyl)indan-1,3-dione is typically a yellow crystalline solid. The reported melting point for the closely related 2-p-anisyl-1,3-indandione is in the range of 212-214 °C.[1]
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques is recommended:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indandione and the 4-methoxyphenyl groups, as well as a singlet for the methoxy group's protons.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: Look for strong carbonyl stretching frequencies characteristic of the dione and the benzoyl ketone.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
For comparison, spectroscopic data for the closely related 2-(4-methylbenzoyl)indan-1,3-dione can be a useful reference.[3]
Q: Is it possible to use 4-methoxybenzoic acid directly for the acylation?
A: Direct acylation with a carboxylic acid is generally not efficient under these conditions. The carboxylic acid needs to be activated first. A common method is to convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the acylation in the presence of a base like DMAP (4-dimethylaminopyridine).
Reaction Mechanism Overview
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed acylation of 1,3-indandione.
References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]
- Preparation method of 1,3-indandione compounds. Google Patents.
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information. Available at: [Link]
-
Preparation method of p-anisoyl chloride. Patsnap. Available at: [Link]
-
A Method for C2 Acylation of 1,3-Indandiones. National Center for Biotechnology Information. Available at: [Link]
-
Troubleshooting Claisen condensation reactions. Reddit. Available at: [Link]
-
A MODIFIED CLAISEN-SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
Sources
Technical Support Center: Crystallization of 2-(4-Methoxybenzoyl)indan-1,3-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(4-Methoxybenzoyl)indan-1,3-dione. As a key intermediate in the synthesis of various biologically active compounds and functional materials, achieving high purity of this triketone is paramount.[1] Crystallization is the definitive method for this purification, yet it is a process sensitive to numerous variables. This guide is designed to provide you, our fellow researchers and drug development professionals, with a framework for troubleshooting common issues encountered during the crystallization of this specific molecule. Our approach is rooted in first principles of physical organic chemistry to not only solve immediate experimental hurdles but also to foster a deeper understanding of the crystallization process itself.
Frequently Asked Questions (FAQs)
Q: What is 2-(4-Methoxybenzoyl)indan-1,3-dione and why is its purity critical?
A: 2-(4-Methoxybenzoyl)indan-1,3-dione is a derivative of indan-1,3-dione, a versatile chemical scaffold.[2][3] The parent structure and its derivatives are utilized in medicinal chemistry for developing compounds with anticoagulant, anti-inflammatory, and antitumor properties, as well as in materials science.[4][5] For instance, it is a precursor for synthesizing indenopyrazoles, which have been examined as Cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[1] The presence of impurities can significantly impact the yield, selectivity, and biological activity of subsequent reactions, making high purity essential for reliable and reproducible downstream applications.
Q: What are the key structural features of this molecule that influence crystallization?
A: The molecule possesses a rigid, largely nonpolar indan-1,3-dione core. However, the two ketone groups and the additional benzoyl ketone introduce significant polarity and hydrogen bond accepting capabilities. The methoxy group on the benzoyl ring is a moderate electron-donating group. This combination of a larger nonpolar surface area with multiple polar functional groups means its solubility is highly dependent on the solvent system. It is a β-diketone, which exists in keto-enol tautomeric forms, a factor that can sometimes complicate crystallization if not properly controlled.[3]
Q: How do I select an appropriate solvent for recrystallization?
A: The ideal solvent is one in which 2-(4-Methoxybenzoyl)indan-1,3-dione is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] This differential solubility is the driving force for recrystallization. Given the molecule's mixed polarity, polar protic solvents (like ethanol) or moderately polar aprotic solvents (like ethyl acetate) are excellent starting points. Highly nonpolar solvents (e.g., hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may not dissolve it sufficiently. Solvent choice is a critical first step, and preliminary solubility tests on a small scale are always recommended.[7]
Troubleshooting Guide: From Crude Solid to Pure Crystals
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My compound will not dissolve in the hot solvent, or requires an excessively large volume.
-
Underlying Cause: This indicates a poor match between the solute and the solvent. The solvent lacks sufficient solvating power to overcome the crystal lattice energy of the compound.
-
Scientist's Solution:
-
Verify Solvent Choice: Re-evaluate the polarity match. For this compound, a solvent like ethanol or ethyl acetate is often a good starting point. Toluene could also be effective.
-
Consider a Solvent Pair: If a single solvent fails, a binary mixture can provide the necessary fine-tuning of polarity.[8] Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in which it is highly soluble. Then, add a "poor," miscible solvent (e.g., hexane or heptane) dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This technique gradually decreases the solubility, promoting controlled crystal growth.
-
Q2: The compound dissolved perfectly, but it "crashed out" as a fine powder immediately after I removed it from the heat.
-
Underlying Cause: The solution was too supersaturated, and the cooling rate was too fast. Rapid precipitation traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals instead of well-ordered, larger ones.
-
Scientist's Solution:
-
Re-dissolve and Dilute: Place the flask back on the heat source. Add a small additional volume of the hot solvent (approximately 2-5% of the total volume used) to slightly reduce the saturation level.
-
Control the Cooling Rate: Once fully dissolved, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to slow heat loss. Undisturbed cooling is critical for forming large, pure crystals.[6]
-
Q3: My solution has cooled to room temperature (and even in an ice bath), but no crystals have formed.
-
Underlying Cause: The solution is either not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[9]
-
Scientist's Solution:
-
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[8]
-
Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This acts as a template, bypassing the initial nucleation energy barrier.[8]
-
Increase Concentration: If the above methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again. Be careful not to evaporate too much solvent, or you will face the "crashing out" problem described in Q2.
-
Q4: An oil has formed at the bottom of my flask instead of solid crystals.
-
Underlying Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can be due to the presence of impurities depressing the melting point or the use of a solvent with a boiling point higher than the compound's melting point.
-
Scientist's Solution:
-
Reheat and Agitate: Reheat the solution until the oil redissolves completely.
-
Lower the Saturation Point: Add more solvent to make the solution more dilute. This lowers the temperature at which the compound will begin to precipitate.
-
Attempt Re-crystallization: Allow the more dilute solution to cool slowly. The compound should now precipitate at a lower temperature, hopefully below its melting point, allowing crystals to form. If oiling out persists, a different solvent with a lower boiling point is required.
-
Q5: My final crystals are discolored (e.g., yellow or brown).
-
Underlying Cause: Highly colored, often polar and polymeric, impurities are present in your crude product. These impurities can become adsorbed onto the surface of your crystals.[10]
-
Scientist's Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly and with pre-heated glassware to prevent premature crystallization in the filter funnel.
-
Crystallize as Normal: Collect the hot, decolorized filtrate and allow it to cool slowly as you would normally.
-
Data Presentation: Solvent Selection Guide
The choice of solvent is critical. The following table provides a starting point for the crystallization of 2-(4-Methoxybenzoyl)indan-1,3-dione based on general principles of solubility.
| Solvent | Class | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | Polar Protic | 78 | Excellent First Choice. Often provides good solubility differential. Recrystallization of similar indanone derivatives from ethanol is well-documented.[11][12] |
| Ethyl Acetate | Polar Aprotic | 77 | Good Alternative. Its moderate polarity can effectively dissolve the compound when hot while allowing for good recovery upon cooling.[13] |
| Isopropanol | Polar Protic | 82 | Viable Option. Similar to ethanol but slightly less polar and higher boiling. |
| Toluene | Nonpolar Aromatic | 111 | Potential for High Purity. May be less effective at dissolving the compound, but if it works, it is less likely to co-crystallize, potentially leading to higher purity crystals. |
| Acetone | Polar Aprotic | 56 | Likely too effective (too soluble). The compound may remain in solution even when cold, leading to low yield. Best used as the "good" solvent in a solvent-pair system with a nonpolar "poor" solvent like hexane. |
| Hexane/Heptane | Nonpolar Aliphatic | 69 / 98 | Poor Primary Solvents. Unlikely to dissolve the compound. Best used as the "poor" solvent (anti-solvent) in a solvent-pair system. |
| Water | Polar Protic | 100 | Unsuitable. The large nonpolar regions of the molecule will likely render it insoluble in water. |
Experimental Protocol: Standard Recrystallization Workflow
This protocol outlines a robust method for purifying 2-(4-Methoxybenzoyl)indan-1,3-dione.
-
Solvent Selection: Based on the table above or small-scale solubility tests, choose a suitable solvent (e.g., Ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is just completely dissolved. Using the minimum amount of hot solvent is key to ensuring the solution is saturated.[7]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.
-
Slow Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. The rate of cooling directly affects crystal size and purity. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.[6]
-
Drying: Allow the crystals to dry completely under vacuum on the filter paper for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visualization: Troubleshooting Workflow
The following diagram illustrates the logical progression of the troubleshooting process.
Caption: A flowchart for troubleshooting the crystallization of 2-(4-Methoxybenzoyl)indan-1,3-dione.
References
-
Belmont, P., & Dorcet, V. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6537. [Link]
-
Le, T., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]
-
Belmont, P., & Dorcet, V. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]
- Google Patents. (2013). CN103121887A - Preparation method of 1,3-indandione compounds.
-
Al-Mousawi, S. M. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Wikipedia. (n.d.). 1,3-Indandione. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
- Google Patents. (1984). EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
-
Turner, A. D., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(6), 686-696. [Link]
-
Keck Science Department. (2019). The Science of Recrystallization. [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. [Link]
-
Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1189-1194. [Link]
-
Black, D. S., et al. (2017). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. Molbank, 2017(3), M946. [Link]
- Google Patents. (1995).
-
University of Missouri-St. Louis. (n.d.). Recrystallization1. [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 4. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 5. jazanu.edu.sa [jazanu.edu.sa]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Anticoagulant Activities of 2-(4-Methoxybenzoyl)indan-1,3-dione and Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticoagulants
The prevention and treatment of thromboembolic disorders have long relied on anticoagulant therapies. Warfarin, a coumarin derivative, has been a cornerstone of oral anticoagulant treatment for decades.[1] However, its narrow therapeutic window, complex pharmacodynamics, and numerous drug and food interactions necessitate frequent monitoring, driving the search for new anticoagulant agents with improved safety and efficacy profiles.[1][2] One such promising class of compounds is the indane-1,3-dione derivatives, which, like warfarin, act as vitamin K antagonists.[3][4] This guide provides a detailed comparative analysis of a representative indane-1,3-dione, 2-(4-Methoxybenzoyl)indan-1,3-dione, and the widely used anticoagulant, warfarin.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their mechanism of action and potential for modification.
2-(4-Methoxybenzoyl)indan-1,3-dione belongs to the family of 2-acyl-1,3-indandiones. The core structure is an indane-1,3-dione moiety, which is a bicyclic aromatic β-diketone.[3] The key substituent at the 2-position is a 4-methoxybenzoyl group. This and other derivatives have been synthesized and investigated for various biological activities, including as anticoagulants.[5]
Warfarin , on the other hand, is a coumarin derivative, specifically a racemic mixture of (S)- and (R)-enantiomers. Its chemical name is (RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)
Both 2-(4-Methoxybenzoyl)indan-1,3-dione and warfarin exert their anticoagulant effects by targeting the same enzyme: Vitamin K epoxide reductase (VKOR).[3][6] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.
The coagulation cascade involves a series of enzymatic reactions that lead to the formation of a fibrin clot. Several key clotting factors, namely factors II (prothrombin), VII, IX, and X, require gamma-carboxylation of their glutamate residues to become biologically active. This carboxylation reaction is dependent on the reduced form of vitamin K (vitamin K hydroquinone). During this process, reduced vitamin K is oxidized to vitamin K epoxide. For the clotting cascade to continue, vitamin K epoxide must be reduced back to vitamin K by VKOR.
By inhibiting VKOR, both 2-(4-Methoxybenzoyl)indan-1,3-dione and warfarin prevent the regeneration of reduced vitamin K. This leads to a decrease in the levels of functional, carboxylated clotting factors, thereby impairing the coagulation cascade and producing an anticoagulant effect.
Figure 1: Mechanism of action of Warfarin and 2-(4-Methoxybenzoyl)indan-1,3-dione via inhibition of the Vitamin K cycle.
Comparative Anticoagulant Activity: Experimental Data
One study on the synthesis and anticoagulant activity of 2-arylindane-1,3-diones found that 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibited a prothrombin time (PT) of 33.71 seconds, which was very close to that of the established indanedione anticoagulant drug, anisindione (PT = 36.0 seconds).[7] Anisindione itself is a potent anticoagulant, indicating that derivatives of 2-arylindane-1,3-dione have significant anticoagulant potential.[8]
| Compound | Prothrombin Time (PT) in seconds |
| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71[7] |
| Anisindione (reference drug) | 36.0[7] |
| Normal Plasma (typical range) | 13-15[9] |
Table 1: Prothrombin time of a representative 2-arylindane-1,3-dione derivative compared to a reference drug.
Further research is required to determine the specific in vitro and in vivo anticoagulant potency of 2-(4-Methoxybenzoyl)indan-1,3-dione, including its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) for VKOR, to allow for a direct quantitative comparison with warfarin.
Experimental Protocols for Anticoagulant Activity Assessment
The evaluation of anticoagulant activity relies on a set of standardized in vitro and in vivo assays. Below are detailed protocols for key in vitro assays.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[9][10]
Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, and the time taken for a clot to form is measured.
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[11]
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[12]
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and the PPP sample to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the pre-warmed PPP into a test tube. b. Add 200 µL of the pre-warmed thromboplastin reagent to the test tube and simultaneously start a stopwatch. c. Incubate the mixture at 37°C and observe for clot formation. d. Stop the stopwatch as soon as the clot is formed and record the time in seconds.
-
Data Analysis: The PT is expressed in seconds. For monitoring oral anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[13][14]
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to plasma, followed by calcium, and the time to clot formation is measured.
Step-by-Step Methodology:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution (0.025 M) according to the manufacturer's instructions. Pre-warm the reagents and the PPP sample to 37°C.
-
Assay Procedure: a. Pipette 100 µL of the pre-warmed PPP into a test tube. b. Add 100 µL of the pre-warmed aPTT reagent to the test tube and incubate for a specified time (typically 3-5 minutes) at 37°C.[15][16] c. Add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.[16] d. Incubate the mixture at 37°C and observe for clot formation. e. Stop the stopwatch as soon as the clot is formed and record the time in seconds.
-
Data Analysis: The aPTT is expressed in seconds. The normal range is typically 27-35 seconds, but this can vary between laboratories.[13]
Figure 2: Experimental workflow for in vitro anticoagulant activity screening using PT and aPTT assays.
Vitamin K Epoxide Reductase (VKOR) Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme.
Principle: The activity of VKOR is measured by quantifying the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent like dithiothreitol (DTT).[17][18] The inhibition by a test compound is determined by measuring the reduction in enzyme activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare microsomes containing VKORC1 from a suitable expression system (e.g., Pichia pastoris or HEK293T cells).[17]
-
Reaction Mixture: In a reaction tube, combine a buffer (e.g., 200 mM HEPES, pH 7.4, containing 150 mM KCl), DTT (e.g., 1 mM), and the microsomal preparation.[17]
-
Inhibitor Addition: Add the test compound (2-(4-Methoxybenzoyl)indan-1,3-dione or warfarin) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the substrate, vitamin K1 epoxide, solubilized in a detergent like Triton X-100.[17]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[17]
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., isopropanol/hexane).[17]
-
Analysis: Separate and quantify the product (vitamin K1) using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[17][18]
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value. The inhibitory constant (Ki) can also be determined through further kinetic studies.[19]
Conclusion and Future Directions
Both 2-(4-Methoxybenzoyl)indan-1,3-dione, as a representative of the indane-1,3-dione class, and warfarin function as anticoagulants by inhibiting Vitamin K epoxide reductase. While warfarin is a well-established therapeutic agent, its use is associated with significant challenges. The indane-1,3-dione derivatives represent a promising avenue for the development of new oral anticoagulants.
The available data on related compounds suggest that 2-acyl-1,3-indandiones possess potent anticoagulant activity. However, a comprehensive head-to-head comparison of 2-(4-Methoxybenzoyl)indan-1,3-dione with warfarin, including detailed pharmacokinetic and pharmacodynamic studies, is necessary to fully elucidate its therapeutic potential. Future research should focus on determining the IC50 and Ki values of this specific compound against VKOR, as well as conducting in vivo studies to assess its efficacy, safety, and therapeutic index. Such studies will be instrumental in determining whether 2-(4-Methoxybenzoyl)indan-1,3-dione or other indane-1,3-dione derivatives can offer a safer and more effective alternative to warfarin for the management of thromboembolic diseases.
References
-
Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
VKORC1L1, an Enzyme Rescuing the Vitamin K 2,3-Epoxide Reductase Activity in Some Extrahepatic Tissues during Anticoagulation Therapy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Screening Tests in Haemostasis: The Prothrombin Time [PT]. (2024, October 2). Practical-Haemostasis.com. Retrieved January 26, 2026, from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Screening Tests in Haemostasis: The APTT. (2025, July 21). Practical-Haemostasis.com. Retrieved January 26, 2026, from [Link]
-
ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. (n.d.). Atlas Medical. Retrieved January 26, 2026, from [Link]
-
Drug therapy review—coumarin and indandione derivatives. (n.d.). American Journal of Health-System Pharmacy. Retrieved January 26, 2026, from [Link]
-
Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
PROTHROMBIN TIME. (n.d.). Vitro Scient. Retrieved January 26, 2026, from [Link]
-
A flow diagram showing the relationships between raw enzyme activity... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Partial Thromboplastin Time. (n.d.). Vitro Scient. Retrieved January 26, 2026, from [Link]
-
Prothrombin Time. (2024, January 23). StatPearls - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
-
In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Activated partial thromboplastin time assay. (n.d.). Clinical Laboratory International. Retrieved January 26, 2026, from [Link]
-
IDEXX Coag Dx* | Prothrombin Time (PT). (n.d.). IDEXX. Retrieved January 26, 2026, from [Link]
-
BIOCHEMICAL INVESTIGATION OF THE ANTICOAGULANT ACTIVITY OF SULFONATED POLYMERS. (2025, May 26). Westmont College. Retrieved January 26, 2026, from [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). Indian Journal of Heterocyclic Chemistry. Retrieved January 26, 2026, from [Link]
-
Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical. Retrieved January 26, 2026, from [Link]
-
Anticoagulant activities of several active compounds from medicinal plants: A review. (2024, March 14). Journal of Clinical and Medical Images Case Reports. Retrieved January 26, 2026, from [Link]
-
The Effects of Warfarin and Direct Oral Anticoagulants on Systemic Vascular Calcification: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Anisindione. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Functional Study of the Vitamin K Cycle Enzymes in Live Cells. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
APTSC - Overview: Activated Partial Thromboplastin Time (APTT), Plasma. (n.d.). Mayo Clinic Laboratories. Retrieved January 26, 2026, from [Link]
-
Chlorophacinone. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Differences between warfarin and new oral anticoagulants in dental clinical practice. (2016, November 13). PubMed. Retrieved January 26, 2026, from [Link]
-
Anticoagulant Medications: A Comparative Review of Aspirin, Warfari. (2024, June 1). Neliti. Retrieved January 26, 2026, from [Link]
Sources
- 1. Differences between warfarin and new oral anticoagulants in dental clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Warfarin and Direct Oral Anticoagulants on Systemic Vascular Calcification: A Review [mdpi.com]
- 3. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorophacinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 10. idexx.com [idexx.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. vitroscient.com [vitroscient.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. vitroscient.com [vitroscient.com]
- 17. VKORC1L1, an Enzyme Rescuing the Vitamin K 2,3-Epoxide Reductase Activity in Some Extrahepatic Tissues during Anticoagulation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. westmont.edu [westmont.edu]
A Senior Application Scientist's Guide to Benchmarking Novel HPPD Inhibitors: A Case Study of 2-(4-Methoxybenzoyl)indan-1,3-dione
Introduction: The Critical Role of HPPD in Herbicide Development
In the ongoing battle against agricultural weeds, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) stands out as a highly successful herbicide target.[1] HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols in plants.[1] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Carotenoids, in turn, protect chlorophyll from photo-oxidative damage.
The inhibition of HPPD disrupts this entire cascade. Without plastoquinone, carotenoid synthesis halts, leaving chlorophyll exposed and vulnerable to rapid degradation by sunlight. This results in the characteristic "bleaching" symptom in the new growth of susceptible plants, leading to cessation of growth and eventual death.[1] This specific and potent mechanism of action has led to the development of several successful commercial herbicides, primarily used for controlling broadleaf and grass weeds in crops like corn, sorghum, and cereals.[2]
This guide provides a comprehensive framework for benchmarking a novel HPPD inhibitor, 2-(4-Methoxybenzoyl)indan-1,3-dione , against established commercial herbicides. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the comparative assays, enabling researchers to rigorously evaluate new chemical entities.
The HPPD Inhibition Pathway and Key Chemical Classes
HPPD inhibitors are broadly categorized into several chemical classes, including pyrazolones, diketonitriles, and the most prominent class, the triketones.[1] Many of these compounds, including the well-known herbicide mesotrione, are synthetic analogues of a natural phytotoxin called leptospermone.[3] The subject of our study, 2-(4-Methoxybenzoyl)indan-1,3-dione, belongs to the dione family, sharing structural similarities with the triketone class, which suggests a similar mode of action.
Our benchmark compounds for this guide are selected from the triketone class, representing some of the most successful HPPD-inhibiting herbicides in the market:
-
Mesotrione: A widely used selective herbicide for corn.[3][4]
-
Sulcotrione: An early triketone herbicide introduced for weed control in corn.[1]
-
Tembotrione: A potent herbicide for corn that controls key grass and broadleaf weeds.[1]
-
Nitisinone (NTBC): Originally developed as an herbicide, it is now used as a therapeutic drug for the treatment of hereditary tyrosinemia type I.[1][5] Its well-characterized, potent inhibition of HPPD makes it an excellent reference compound.[6][7]
Below is a diagram illustrating the biochemical pathway targeted by these inhibitors.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Section 1: In Vitro Benchmarking - Direct Enzyme Inhibition
Rationale: The foundational step in evaluating a new inhibitor is to quantify its direct interaction with the target enzyme, isolated from the complexities of a whole organism. The half-maximal inhibitory concentration (IC50) is the primary metric here, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency. This assay provides a clean, direct comparison of molecular efficacy.
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay
This protocol is adapted from established methods for determining HPPD activity.[8][9] The assay measures the formation of the enzymatic product, which can be monitored by a change in absorbance.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate and Catalase (cofactors)
-
Ferrous sulfate (FeSO₄)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
DMSO for inhibitor stock solutions
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 318 nm[9]
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 2-(4-Methoxybenzoyl)indan-1,3-dione and each benchmark inhibitor (Mesotrione, Sulcotrione, Tembotrione, Nitisinone) in DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of each inhibitor stock solution with Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include wells with Assay Buffer and DMSO only as no-inhibitor and vehicle controls, respectively.
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, FeSO₄, ascorbate, catalase, and the HPPD enzyme solution. The final enzyme concentration should be optimized empirically for a linear reaction rate.
-
Assay Initiation: Add the reaction mixture to all wells of the 96-well plate.
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 318 nm over a period of 10-15 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Comparative In Vitro Data
The following table presents known IC50 values for the benchmark inhibitors. The corresponding data for 2-(4-Methoxybenzoyl)indan-1,3-dione would be generated using the protocol above to allow for a direct comparison.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| 2-(4-Methoxybenzoyl)indan-1,3-dione | Arabidopsis thaliana | To be determined | N/A |
| Mesotrione | Arabidopsis thaliana | 283 | [10] |
| Sulcotrione | Human | 187 | [11] |
| Tembotrione | Human | 610 | [11] |
| Nitisinone (NTBC) | Rat Liver | ~40 | [6] |
| Nitisinone | General | 173 | [7][10] |
Note: IC50 values can vary significantly based on the enzyme source (plant vs. mammalian) and specific assay conditions. The data presented is for comparative purposes. It is crucial to test all compounds under identical conditions.
Section 2: In Vivo Benchmarking - Whole-Plant Herbicidal Efficacy
Rationale: While in vitro assays measure potency at the molecular level, they do not account for critical factors that determine real-world performance, such as absorption, translocation, and metabolism within the plant. Whole-plant bioassays are therefore essential to evaluate a compound's practical herbicidal efficacy. These experiments are typically conducted in a controlled greenhouse environment to ensure reproducibility.[12]
Experimental Protocol: Greenhouse Pot Bioassay for Post-Emergence Efficacy
This protocol provides a robust method for assessing and comparing the post-emergence herbicidal activity of different HPPD inhibitors.[12][13][14]
Sources
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 3. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) [frontiersin.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cambridge.org [cambridge.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
